Dazostinag disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is designed to activate the innate immune system and mobilize adaptive immunity, showing potential immunoactivating and antineoplastic activities . This compound is primarily being investigated for its potential in cancer treatment.
Vorbereitungsmethoden
The preparation of Dazostinag disodium involves a series of synthetic routes and reaction conditions. The compound is synthesized through a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents, along with precise temperature and pressure control to ensure the desired yield and purity of the final product .
Analyse Chemischer Reaktionen
Dazostinag disodium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts and reaction conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dazostinag disodium has a wide range of scientific research applications, including:
Chemistry: It is used as a STING agonist in various chemical studies to understand its reactivity and interaction with other compounds.
Biology: It is used to study the activation of the innate immune system and its effects on cellular processes.
Medicine: It is being investigated for its potential in cancer treatment, particularly in combination with other therapies like radiation and checkpoint inhibitors
Industry: It is used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Wirkmechanismus
Dazostinag disodium acts as a systemic STING agonist, leading to the production of type I interferons and proinflammatory cytokines. These cytokines activate dendritic cells, macrophages, and natural killer cells, which in turn mobilize adaptive immune cells against tumor cells. The compound’s mechanism of action involves the activation of the STING pathway, which plays a crucial role in the innate immune response .
Vergleich Mit ähnlichen Verbindungen
Dazostinag disodium is unique in its ability to activate the STING pathway and mobilize both the innate and adaptive immune systems. Similar compounds include:
MSA-2: A potent and orally available non-nucleotide STING agonist.
Antitumor agent-114: A potent STING agonist that activates immune responses and diminishes tumor size in mouse models.
diABZI STING agonist-1: A selective STING receptor agonist with significant immunomodulatory effects
These compounds share similar mechanisms of action but differ in their chemical structures, routes of administration, and specific applications in research and therapy.
Eigenschaften
CAS-Nummer |
2553413-93-5 |
---|---|
Molekularformel |
C21H20F2N8Na2O10P2S2 |
Molekulargewicht |
754.5 g/mol |
IUPAC-Name |
disodium;7-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-18-hydroxy-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H22F2N8O10P2S2.2Na/c22-7-1-30(17-10(7)19(33)28-5-26-17)21-15-13(32)8(38-21)2-36-42(34,44)40-14-9(3-37-43(35,45)41-15)39-20(11(14)23)31-6-29-12-16(24)25-4-27-18(12)31;;/h1,4-6,8-9,11,13-15,20-21,32H,2-3H2,(H,34,44)(H,35,45)(H2,24,25,27)(H,26,28,33);;/q;2*+1/p-2/t8-,9-,11-,13-,14-,15-,20-,21-,42?,43?;;/m1../s1 |
InChI-Schlüssel |
DSMDURFDSXGNPW-RLKXMDTLSA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=C(C4=C3N=CNC4=O)F)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.